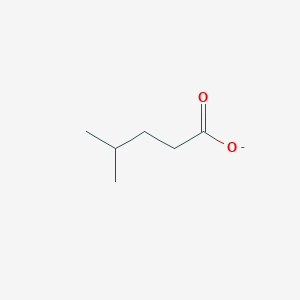
Hydroxydocosanoic acid sophoroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-sophorosyloxydocosanoate 6',6''-diacetate is a sophorolipid that is the diacetylated sophoroside of 13-hydroxydocosanoic acid. It is a major extracellular lipid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Production and Characterization
Hydroxydocosanoic acid sophoroside, a type of sophorolipid, can be enzymatically produced and modified for various applications. Research by Recke et al. (2013) demonstrated the production of 2-dodecyl-sophoroside using Candida bombicola cultures. They further modified it enzymatically, leading to products with potential applications in the cosmetic industry for skin moisture conservation, and indicating anti-tumor promoting activity (Recke et al., 2013).
Selective Production by Rhodotorula Bogoriensis
Ribeiro et al. (2012) focused on the selective production of sophorolipids, including those with hydroxydocosanoic acid, by Rhodotorula bogoriensis. They examined the impact of different carbon and nitrogen sources on the production process, which could lead to more efficient and selective production of these compounds (Ribeiro et al., 2012).
Biosynthetic Gene Cluster for Sophorolipids
Van Bogaert et al. (2013) identified the gene cluster responsible for sophorolipid synthesis in Starmerella bombicola. This discovery can lead to better understanding and manipulation of the biosynthesis of sophorolipids, including hydroxydocosanoic acid sophoroside, for various industrial and biotechnological applications (Van Bogaert et al., 2013).
High-Titer Production and Antimicrobial Activity
Solaiman et al. (2015) conducted a study on the fermentative production of sophorolipids by Rhodotorula bogoriensis, demonstrating their strong antimicrobial activity. This suggests potential uses of hydroxydocosanoic acid sophorosides in antimicrobial applications (Solaiman et al., 2015).
Potential Applications in Bioremediation
Research by Minucelli et al. (2017) explored the use of sophorolipids produced by Candida bombicola in bioremediation, particularly for soils contaminated with lubricating oil. This indicates a potential environmental application for hydroxydocosanoic acid sophorosides (Minucelli et al., 2017).
Control-Release of Antimicrobial Sophorolipid
A study by Solaiman et al. (2015) examined the embedding of sophorolipids in different biopolymer matrices. This research highlights the potential of using hydroxydocosanoic acid sophorosides in controlled-release applications, such as antimicrobial food packaging (Solaiman et al., 2015).
Novel Compounds from Renewable Resources
Rau et al. (2001) utilized renewable resources like rapeseed oil and oleic acid combined with glucose to produce sophorolipids with Candida bombicola. They achieved high yields and proposed applications of the resulting compounds in the production of plastics and flavors (Rau et al., 2001).
Applications in Quorum Quenching and Imaging
Vasudevan and Prabhune (2018) encapsulated curcumin with acidic sophorolipid micelles, revealing their potential in theranostic applications, specifically in quorum quenching and bacterial imaging (Vasudevan & Prabhune, 2018).
Eigenschaften
CAS-Nummer |
20246-59-7 |
|---|---|
Produktname |
Hydroxydocosanoic acid sophoroside |
Molekularformel |
C38H68O15 |
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
13-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxydocosanoic acid |
InChI |
InChI=1S/C38H68O15/c1-4-5-6-7-11-14-17-20-27(21-18-15-12-9-8-10-13-16-19-22-30(41)42)50-38-36(34(46)32(44)29(52-38)24-49-26(3)40)53-37-35(47)33(45)31(43)28(51-37)23-48-25(2)39/h27-29,31-38,43-47H,4-24H2,1-3H3,(H,41,42)/t27?,28-,29-,31-,32-,33+,34+,35-,36-,37+,38-/m1/s1 |
InChI-Schlüssel |
LGIFCELMJBBHMO-SGQFWHNCSA-N |
Isomerische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O |
SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |
Synonyme |
13-((2'-O beta-D-glucopyranosyl beta-D-glucopyranosyl)oxy)docosanoic acid 6',6''-diacetate hydroxydocosanoic acid sophoroside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




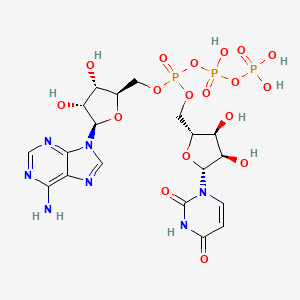
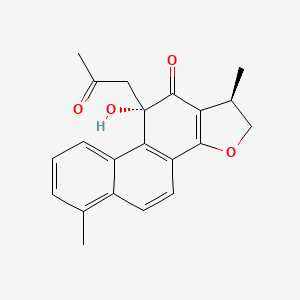
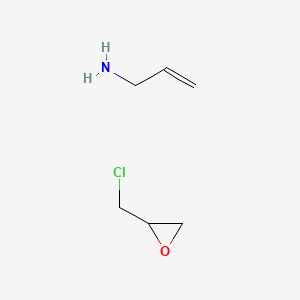
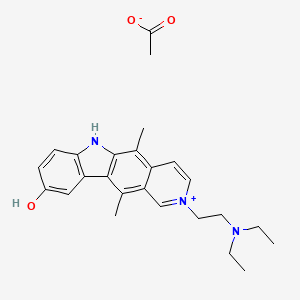
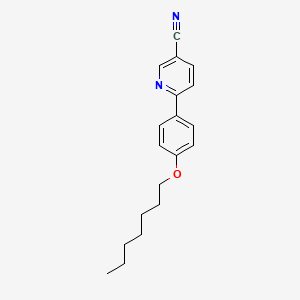
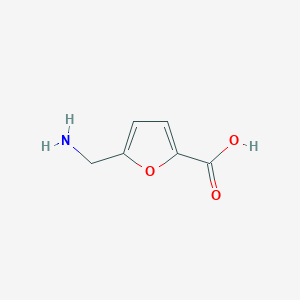
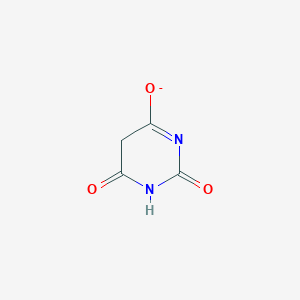

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
